Beta-alanine,[3-3H(N)]
Description
Characterization of Beta-alanine (B559535) as a Non-Proteinogenic Amino Acid in Research Contexts
Beta-alanine, systematically named 3-aminopropanoic acid, is a naturally occurring beta-amino acid, distinguished by the placement of its amino group on the β-carbon of the molecular structure. nih.gov Unlike its isomer, alpha-alanine, beta-alanine is non-proteinogenic, meaning it is not incorporated into proteins during translation. nih.gov This characteristic is fundamental to its role in research, as its metabolic fate is not directed towards protein synthesis, but rather towards other significant biochemical pathways.
In a research context, beta-alanine is primarily investigated for its role as the rate-limiting precursor to the synthesis of the dipeptide carnosine, which is found in high concentrations in muscle and brain tissues. nih.gov The synthesis of carnosine, which also requires L-histidine, is dependent on the availability of beta-alanine. nih.gov Consequently, scientific studies often utilize beta-alanine to modulate and investigate the physiological functions of carnosine, which include intracellular pH buffering and antioxidant activities. nih.gov Furthermore, beta-alanine is a component of pantothenic acid (Vitamin B5), a constituent of the vital Coenzyme A. researchgate.net Research into beta-alanine's metabolic pathways provides insights into energy metabolism, neurotransmission, and cellular protection. researchgate.netnih.gov
| Chemical and Physical Properties of Beta-alanine | |
| IUPAC Name | 3-aminopropanoic acid |
| Molecular Formula | C₃H₇NO₂ |
| Molar Mass | 89.09 g/mol |
| Appearance | White crystalline solid |
| Classification | Non-proteinogenic β-amino acid |
Significance of Tritium (B154650) Labeling at the [3-3H(N)] Position for Tracer Studies
The use of isotopically labeled compounds is a cornerstone of metabolic research, allowing for the tracing of molecules through complex biochemical pathways. Beta-alanine,[3-3H(N)] is a form of beta-alanine where a hydrogen atom at the third carbon position has been replaced with a tritium (³H) atom. Tritium is a radioactive isotope of hydrogen that is highly valued in tracer studies for several key reasons.
Labeling at the 3-position of beta-alanine is particularly significant for tracking the fate of its carbon skeleton. This position is relatively stable and less likely to undergo exchange with protons in the aqueous environment of a biological system, compared to hydrogen atoms on the amino group. nih.gov This stability ensures that the tritium atom remains with the backbone of the molecule as it is transported, metabolized, or incorporated into other compounds like carnosine. Therefore, Beta-alanine,[3-3H(N)] serves as a precise tool for researchers to quantitatively follow the absorption, distribution, metabolism, and excretion of the beta-alanine molecule itself.
| Properties of Tritium as a Radiotracer | |
| Half-life | 12.32 years |
| Emission Type | Beta (β⁻) particle |
| Maximum Emission Energy | 18.6 keV |
| Specific Activity | ~28.8 Ci/mmol |
Historical Perspective of [3-3H(N)] Beta-alanine in Biochemical Research
The scientific journey of beta-alanine began in the early 20th century with its identification as a constituent of carnosine. codeage.com However, a deeper understanding of its dynamic role in biochemistry had to await the development of new research tools. The advent of radioisotope labeling in the mid-20th century marked a revolutionary step in biological sciences, enabling the transition from static measurements of compound concentrations to dynamic studies of metabolic fluxes.
The use of tritium-labeled compounds became a widespread and powerful technique for elucidating metabolic pathways. One of the earlier documented applications of tritiated beta-alanine in research dates to the 1970s. For instance, a 1977 study utilized [³H]β-alanine to investigate its uptake and release by frog spinal slices. iaea.org This research aimed to explore the potential role of beta-alanine as a neurotransmitter. The use of the tritiated form was essential to track its movement across cell membranes and determine the specificity and characteristics of its transport and release mechanisms.
| Early Research Findings Using [³H]β-alanine | |
| Study Focus | Uptake and release of [³H]β-alanine in frog spinal slices iaea.org |
| Key Observation 1 | The uptake of [³H]β-alanine was found to be non-specific, as it was inhibited by other amino acids such as GABA and L-2,4-diaminobutyric acid. iaea.org |
| Key Observation 2 | The release of [³H]β-alanine was calcium-dependent, but in a manner different from established neurotransmitters like GABA and glycine (B1666218). iaea.org |
| Conclusion | The findings did not support the hypothesis of beta-alanine acting as a conventional neurotransmitter in this system, demonstrating the power of tracer studies to test physiological hypotheses. iaea.org |
The development and application of Beta-alanine,[3-3H(N)] and similar radiolabeled compounds provided the means to quantitatively investigate the kinetics of beta-alanine metabolism. These tracer studies were instrumental in confirming that beta-alanine availability is the rate-limiting step in carnosine synthesis and in exploring its transport into various tissues, laying the groundwork for much of the modern research into its physiological effects.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H7NO2 |
|---|---|
Molecular Weight |
93.11 g/mol |
IUPAC Name |
3-amino-3,3-ditritiopropanoic acid |
InChI |
InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i2T2 |
InChI Key |
UCMIRNVEIXFBKS-BMCFWTDKSA-N |
Isomeric SMILES |
[3H]C([3H])(CC(=O)O)N |
Canonical SMILES |
C(CN)C(=O)O |
Origin of Product |
United States |
Biosynthesis and Endogenous Production Pathways Investigated with Tracers
Research on Aspartate Decarboxylation Pathway
The direct conversion of L-aspartic acid to Beta-alanine (B559535) through decarboxylation represents a significant biosynthetic route in many organisms.
Aspartate 1-decarboxylase (PanD), a pyruvoyl-dependent enzyme, is the catalyst for the conversion of L-aspartate into Beta-alanine and carbon dioxide. ebi.ac.ukplos.org The presence and activity of this enzyme have been confirmed across a range of organisms, from bacteria to insects. ebi.ac.uknih.gov
Tracer studies have provided direct evidence for this pathway. In a notable study on the housefly, Musca domestica, researchers injected C¹⁴-labeled aspartic acid into early pupae. jst.go.jp They observed a rapid and significant conversion of the labeled aspartic acid into C¹⁴-Beta-alanine in the wild-type strain, confirming that Beta-alanine was derived mainly from aspartic acid. jst.go.jp Conversely, a mutant strain with a "black-puparium" phenotype, which has a lower Beta-alanine content, showed no such conversion, indicating a defect in this specific biosynthetic pathway. jst.go.jp This elegantly demonstrated the physiological role of aspartate decarboxylation in Beta-alanine synthesis.
In bacteria like Escherichia coli, PanD is essential for the production of Beta-alanine, which is a precursor for pantothenate (vitamin B5) biosynthesis. plos.orgiucr.org The enzyme itself is synthesized as a proenzyme that undergoes self-cleavage to form active alpha and beta subunits. ebi.ac.ukplos.org
| Organism | Tracer Used | Key Finding | Reference |
| Housefly (Musca domestica) | C¹⁴-Aspartic Acid | Demonstrated direct conversion of aspartic acid to Beta-alanine in wild-type pupae, a pathway absent in a specific mutant strain. | jst.go.jp |
| Escherichia coli | - | PanD identified as the key enzyme for Beta-alanine synthesis, crucial for the pantothenate pathway. | plos.orgiucr.org |
| Corynebacterium glutamicum | - | PanD from this organism showed high activity, making it a focus for metabolic engineering. | plos.orgmdpi.com |
The understanding of the aspartate decarboxylation pathway, solidified by tracer studies, has paved the way for metabolic engineering to enhance Beta-alanine production for industrial applications. nih.gov Research has focused on identifying and overexpressing highly efficient PanD enzymes in microbial hosts like E. coli and Pichia pastoris. nih.govnih.govscispace.com
Studies have found that the formation of Beta-alanine is often the rate-limiting step in pathways like pantothenate biosynthesis. plos.org To overcome this, scientists have screened PanD from various bacterial sources, including Bacillus subtilis and Corynebacterium glutamicum, to find the most active variants. plos.orgmdpi.comresearchgate.net For instance, research aimed at producing poly(3-hydroxypropionate) via a Beta-alanine intermediate found that PanD from C. glutamicum exhibited the highest activity, significantly improving the production pathway's efficiency. plos.org These engineering efforts, while not tracer studies themselves, are the direct application of the fundamental knowledge of the pathway's existence and kinetics, which were initially elucidated using tracer methodologies.
Pyrimidine (B1678525) Degradation Pathways
A second major route for Beta-alanine production is the catabolism of pyrimidine bases, such as uracil (B121893). This reductive pathway breaks down the pyrimidine ring, ultimately yielding Beta-alanine.
The degradation of uracil to Beta-alanine is a well-established pathway in organisms from bacteria to humans. nih.govmdpi.com Tracer experiments have been fundamental in confirming this metabolic link. Studies using [6-¹⁴C]-uracil in extracts of human tissues have allowed researchers to follow the radioactive label as uracil is converted through several intermediates to the final product, Beta-alanine. nih.gov
Similarly, research in the housefly demonstrated that uracil, along with orotic acid and carbamylaspartic acid, serves as a precursor for Beta-alanine synthesis in both wild-type and mutant strains. jst.go.jp This indicates that the pyrimidine degradation pathway is a conserved and fundamental source of Beta-alanine. jst.go.jp In some organisms, this pathway is the primary source of de novo Beta-alanine synthesis. biorxiv.org
| Tracer | Organism/System | Key Finding | Reference |
| [6-¹⁴C]-Uracil | Human Tissue Extracts | Traced the catabolism of uracil through its intermediates to Beta-alanine. | nih.gov |
| [¹⁴C]Uridine | Escherichia coli | Monitored the degradation of the pyrimidine ring. | pnas.org |
| Uracil (unlabeled) | Housefly (Musca domestica) | Identified as a precursor to Beta-alanine in both wild-type and mutant strains. | jst.go.jp |
The catabolic pathway from uracil to Beta-alanine is not a single step but involves key intermediates. The first step is the reduction of uracil to dihydrouracil (B119008). biorxiv.orgyoutube.com The ring is then hydrolytically opened to form N-carbamoyl-beta-alanine (also known as beta-ureidopropionic acid). nih.govaskfilo.comlmdb.ca
The use of [¹⁴C]-labeled uracil has been crucial in identifying these transient compounds. nih.gov By tracking the radioactivity through different chemical separation techniques, researchers could isolate and identify both dihydrouracil and N-carbamoyl-beta-alanine, confirming their roles as sequential intermediates in the conversion of uracil to Beta-alanine. nih.gov
The final and irreversible step in this pathway is the hydrolysis of N-carbamoyl-beta-alanine to yield Beta-alanine, ammonia, and CO₂. nih.govnih.gov This reaction is catalyzed by the enzyme beta-ureidopropionase, which is also known as Beta-alanine synthase (AmaB). nih.govbiorxiv.orglmdb.ca
Polyamine Degradation Pathways: A Route to Beta-alanine
In various organisms, including plants and yeast, the catabolism of polyamines such as spermine (B22157) and spermidine (B129725) serves as a significant source of beta-alanine. nih.govnih.govresearchgate.net This pathway underscores the interconnectedness of cellular metabolic networks.
Cleavage of Spermine and Spermidine to 1,3-Diaminopropane (B46017)
The initial step in this pathway involves the cleavage of spermine and spermidine to yield 1,3-diaminopropane. nih.govontosight.ai In plants, this conversion is catalyzed by enzymes like spermidine dehydrogenase and polyamine oxidase. nih.govresearchgate.net Spermidine dehydrogenase cleaves spermidine into 1,3-diaminopropane and 4-aminobutyraldehyde. nih.gov Similarly, polyamine oxidase facilitates the degradation of spermine, also producing 1,3-diaminopropane. nih.gov This common intermediate, 1,3-diaminopropane, is then further metabolized to produce beta-alanine. ontosight.ai
The Intermediate Role of 3-Aminopropanal (B1211446)
Following the formation of 1,3-diaminopropane, it undergoes deamination to form 3-aminopropanal. nih.govontosight.ai This reaction is typically catalyzed by a diamine oxidase. nih.gov Subsequently, 3-aminopropanal is oxidized to beta-alanine. ontosight.airesearchgate.net In the yeast Saccharomyces cerevisiae, this final oxidation step is carried out by the aldehyde dehydrogenases Ald2 and Ald3. nih.govnih.gov The identification of 3-aminopropanal as a key intermediate has been crucial in understanding the complete sequence of the polyamine degradation pathway leading to beta-alanine. nih.govnih.gov
The Propionate (B1217596) Pathway and its Links to Branched-Chain Amino Acid Catabolism
Another significant route for beta-alanine biosynthesis, particularly in plants, is the propionate pathway. researchgate.netfrontiersin.org This pathway also demonstrates connections to the catabolism of branched-chain amino acids (BCAAs). researchgate.netresearchgate.net
The propionate pathway commences with the activation of propionate to propionyl-CoA. nih.govfrontiersin.org This intermediate can also be derived from the degradation of BCAAs like valine and isoleucine. researchgate.net A series of enzymatic reactions then converts propionyl-CoA to malonate semialdehyde. researchgate.netresearchgate.net The final step is the transamination of malonate semialdehyde, which yields beta-alanine. researchgate.netbio-rad.com This pathway highlights a direct metabolic link between amino acid catabolism and the synthesis of this important non-proteinogenic amino acid.
Unveiling Novel Biosynthetic Routes Through Promiscuous Enzymes
Recent research has shed light on novel, alternative pathways for beta-alanine synthesis, often involving enzymes with broad substrate specificity, also known as promiscuous enzymes. nih.govnih.gov In the bacterium Acinetobacter baylyi, a novel pathway has been identified where 1,3-diaminopropane and 3-aminopropanal act as intermediates, even in the absence of the canonical L-aspartate decarboxylase enzyme. nih.govnih.govresearchgate.net This discovery suggests that metabolic plasticity, enabled by promiscuous enzymes, can ensure the production of essential metabolites like beta-alanine. nih.govnih.gov Studies have shown that enzymes such as 2,4-diaminobutyrate aminotransferase and 2,4-diaminobutyrate decarboxylase may be involved in this alternative route. nih.gov
Species-Specific Variations in Beta-alanine Biosynthesis
The biosynthesis of beta-alanine exhibits remarkable diversity across different species and domains of life, reflecting distinct evolutionary adaptations. nih.govresearchgate.netfrontiersin.orgutexas.edunih.govbiorxiv.orgasm.org
Plants: In the plant kingdom, multiple pathways for beta-alanine synthesis coexist, including the degradation of polyamines (spermine and spermidine), the propionate pathway, and the catabolism of uracil. nih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.org The prominence of each pathway can vary between plant species and in response to environmental stresses. frontiersin.orgnih.gov
Bacteria: Many bacteria primarily synthesize beta-alanine through the decarboxylation of L-aspartate by L-aspartate-α-decarboxylase (PanD). utexas.edubiorxiv.orgresearchgate.net However, some bacteria, like certain α-proteobacteria, utilize a pathway involving the degradation of uracil, with β-alanine synthase being a key enzyme. biorxiv.org Furthermore, the discovery of a novel pathway in Acinetobacter baylyi involving promiscuous enzymes highlights the metabolic versatility within the bacterial domain. nih.govnih.gov
Archaea: In most archaea, the canonical enzymes for beta-alanine synthesis found in bacteria and eukaryotes are absent. asm.orgnih.gov Instead, organisms like Methanocaldococcus jannaschii and Thermococcus kodakarensis utilize a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent L-aspartate decarboxylase, which is a homolog of glutamate (B1630785) decarboxylase, to produce beta-alanine from L-aspartate. asm.orgresearchgate.netnih.govnih.gov
Insects: A major pathway for beta-alanine synthesis in insects is the α-decarboxylation of aspartate. nih.govresearchgate.netd-nb.info This process is crucial for cuticle sclerotization, a process vital for their growth and survival. nih.gov Some insects can also utilize the uracil degradation pathway. d-nb.infojst.go.jp
This diversity in biosynthetic routes underscores the fundamental importance of beta-alanine across the biological spectrum and the varied evolutionary strategies that have emerged to ensure its availability.
Cellular and Subcellular Transport Mechanisms of 3 3h N Beta Alanine
Characterization of Na+-Dependent and Cl−-Dependent Transport
A defining characteristic of many beta-alanine (B559535) transport systems is their dependence on both sodium (Na+) and chloride (Cl−) ions. The uptake of [3-3H]beta-alanine in primary cultured bovine brain capillary endothelial cells requires the presence of both Na+ and Cl- in the external medium. nih.gov Stoichiometric analysis in these cells has shown that two sodium ions and one chloride ion are co-transported with one molecule of beta-alanine. nih.gov This ion-dependent mechanism is a hallmark of secondary active transport, where the electrochemical gradients of Na+ and Cl− provide the driving force for beta-alanine accumulation against its concentration gradient. The taurine (B1682933) transporter (TauT), a major transporter of beta-alanine, is also known to be Na+ and Cl− dependent. nih.govebi.ac.ukfrontiersin.org Furthermore, research on rabbit ileum has pointed to the existence of chloride-dependent transport systems for both taurine and beta-alanine. mdpi.com
Kinetic Analysis of [3-3H(N)] Beta-alanine Uptake (e.g., Kt and Jmax values)
Kinetic studies using [3-3H(N)] Beta-alanine have provided quantitative data on the efficiency and capacity of its transport systems. These analyses typically determine the Michaelis-Menten constant (Kt or Km), which represents the substrate concentration at half-maximal transport velocity, and the maximum transport velocity (Jmax or Vmax).
In cultured rat spinal glioma cells (LRM55 cells), high-affinity transport of beta-alanine was observed with a Km value of 79 ± 12 μM and a Vmax of 4.6 ± 1.4 nmol/min/mg of protein. researchgate.net A study on primary cultured bovine brain capillary endothelial cells reported a Kt of 25.3 +/- 2.5 microM and a Jmax of 6.90 +/- 0.48 nmol/30 min/mg of protein for [3H]beta-alanine transport. nih.govresearchgate.net In skeletal muscle cells, the TauT transporter for beta-alanine has a reported Km of 40 μM. frontiersin.org These kinetic parameters can vary between different cell types and transporters, reflecting their specific physiological roles.
| Cell Type | Transporter/System | Kt/Km (μM) | Jmax/Vmax | Reference |
| Rat Spinal Glioma Cells (LRM55) | High-affinity system | 79 ± 12 | 4.6 ± 1.4 nmol/min/mg protein | researchgate.net |
| Bovine Brain Capillary Endothelial Cells | Active transporter | 25.3 ± 2.5 | 6.90 ± 0.48 nmol/30 min/mg protein | nih.gov |
| Skeletal Muscle Cells | TauT | 40 | Not specified | frontiersin.org |
Identification and Characterization of Specific Transporters
Several specific transporter proteins have been identified as being responsible for the cellular uptake of beta-alanine.
The taurine transporter (TauT), encoded by the SLC6A6 gene, is a major transporter for beta-alanine in various tissues, including skeletal muscle and the intestine. nih.govebi.ac.ukfrontiersin.org TauT is a Na+ and Cl−-dependent, high-affinity, low-capacity transporter. ebi.ac.ukresearchgate.net Beta-alanine acts as a competitive inhibitor of taurine uptake via TauT, and vice versa. nih.govnih.govresearchgate.net While TauT is a primary transporter for beta-alanine, its expression does not seem to be affected by supplementation with taurine or beta-alanine in mdx mice. researchgate.netnih.gov
The Proton-coupled Amino Acid Transporter 1 (PAT1), also known as SLC36A1, is another transporter capable of mediating beta-alanine uptake. nih.govtandfonline.com Unlike TauT, PAT1 is a Na+-independent, H+-dependent, low-affinity, high-capacity transporter. researchgate.netnih.gov It transports a wide range of small, zwitterionic amino and imino acids, including beta-alanine. nih.govportlandpress.com While PAT1's contribution to beta-alanine uptake in skeletal muscle appears to be less significant than that of TauT, it still plays a role. nih.govfrontiersin.org PAT1 is also found in lysosomal membranes, where it may be involved in the efflux of amino acids. guidetopharmacology.org
In Drosophila, a specific beta-alanine transporter named BalaT has been identified. nih.govnibs.ac.cnscienceopen.com BalaT belongs to the SLC22 family of transporters and is crucial for visual neurotransmission by participating in the histamine (B1213489) cycle. nih.govnibs.ac.cndntb.gov.uanih.gov This transporter is expressed in retinal pigment cells and is responsible for taking up beta-alanine. nih.govnibs.ac.cn While a direct human ortholog with the same specific function has not been definitively established, the SLC22 family is evolutionarily conserved and plays a significant role in transporting a wide array of small organic molecules. dntb.gov.uanih.gov The human transporter ATB(0,+), also known as SLC6A14, has been identified as a low-affinity transporter for beta-alanine. researchgate.net
GABA Transporter (GAT-3) and its Specificity for Beta-alanine
The GABA transporter 3 (GAT-3), also known as Solute Carrier Family 6 Member 11 (SLC6A11), is a key protein involved in the transport of beta-alanine. uniprot.orgnih.gov GAT-3 is a sodium- and chloride-dependent transporter that demonstrates a high affinity for beta-alanine. uniprot.orgnih.gov Studies have shown that GAT-3 not only binds but also transports beta-alanine, indicating that beta-alanine serves as a substrate for this carrier. nih.gov The transporter appears to interact with beta-alanine at the same or a similar site as its primary substrate, GABA. nih.gov
The specificity of GAT-3 for beta-alanine is significant, with a reported inhibition constant (Kᵢ) of 34 µM for beta-alanine on GAT-3 mediated GABA transport. nih.gov Furthermore, when acting as a substrate, beta-alanine exhibits a Michaelis constant (Kₘ) of 29 µM for the GAT-3 transporter. nih.gov This demonstrates a relatively potent interaction. In contrast, other GABA transport antagonists are weak inhibitors of GAT-3, highlighting the transporter's relative specificity for substrates like beta-alanine. nih.gov The transport process mediated by GAT-3 is dependent on the presence of sodium and chloride ions. nih.gov
Competitive Inhibition Studies with Structurally Related Amino Acids (e.g., GABA, Taurine, Glycine)
The transport of beta-alanine is subject to competitive inhibition by structurally similar amino acids, a phenomenon that has been clarified through studies often employing [3-3H(N)] Beta-alanine. Due to their structural resemblances, gamma-aminobutyric acid (GABA), taurine, and glycine (B1666218) can compete with beta-alanine for binding to the same transport proteins. mdpi.com
Research has demonstrated that beta-amino acids, including taurine and hypotaurine, are potent inhibitors of beta-alanine uptake. nih.gov Conversely, alpha- and gamma-amino acids generally exhibit little to no inhibitory effect. nih.govnih.gov In cultured glioma cells, taurine, beta-alanine, and GABA were found to be mutually competitive inhibitors of each other's transport. researchgate.net This suggests they share a common transport system. researchgate.net The taurine transporter (TauT) is a primary mediator for beta-alanine uptake into muscle and is also responsible for taurine transport. frontiersin.org Studies on the human taurine transporter have shown that both beta-alanine and GABA act as inhibitors. biorxiv.org
Interestingly, while GABA can inhibit beta-alanine transport, beta-alanine is also a potent inhibitor of GABA uptake mediated by GAT-2 and GAT-3. nih.govjneurosci.org This reciprocal inhibition underscores the shared transport pathways. Glycine, another structurally related amino acid, also interacts with these transport systems, and both taurine and beta-alanine have been shown to act on glycine receptors. nih.gov
| Inhibitor | Target Transporter/System | Observed Effect | Citation |
| Beta-alanine | GAT-3 mediated GABA transport | Potent inhibitor (Kᵢ = 34 µM) | nih.gov |
| Taurine | Beta-alanine uptake | Strong inhibition | nih.gov |
| GABA | Beta-alanine transport in glioma cells | Competitive inhibition | researchgate.net |
| Beta-alanine | Taurine transport (via TauT) | Inhibition (IC₅₀ = 31.65 ± 10.76 µM) | biorxiv.org |
| GABA | Taurine transport (via TauT) | Inhibition (IC₅₀ = 66.42 ± 53.56 µM) | biorxiv.org |
Modulation of [3-3H(N)] Beta-alanine Uptake by Metabolic Conditions and Inhibitors
The uptake of [3-3H(N)] Beta-alanine is an active transport process, sensitive to the metabolic state of the cell and the presence of specific inhibitors. The transport is energy-dependent, as demonstrated by its significant reduction at low temperatures and in the presence of metabolic inhibitors such as 2,4-dinitrophenol (B41442) and sodium azide. nih.govphysiology.org This indicates a reliance on cellular energy, likely in the form of ATP, to maintain the ion gradients that drive transport.
The transport of beta-alanine is critically dependent on extracellular sodium (Na⁺) and chloride (Cl⁻) ions. nih.govphysiology.org Stoichiometric analysis suggests that the transport of one molecule of beta-alanine is coupled to the movement of two sodium ions and one chloride ion across the cell membrane. nih.gov This co-transport mechanism is a hallmark of the Solute Carrier 6 (SLC6) family of transporters, to which GAT-3 and TauT belong. uniprot.orgfrontiersin.org The uptake of beta-alanine can be stimulated by an inside-negative membrane potential, further supporting the electrogenic nature of the transport process. nih.gov However, studies have shown that hyperinsulinemia does not appear to stimulate beta-alanine transport into human skeletal muscle. physiology.org
Localization of Beta-alanine Transport Systems in Specific Tissues (e.g., glia, neurons, brain capillary endothelial cells, muscle fibers)
The transport systems for beta-alanine are differentially distributed across various tissues and cell types, a fact established in part by autoradiographic studies using [3H]beta-alanine.
Glia and Neurons: In the central nervous system, beta-alanine transport is prominently associated with glial cells, particularly astrocytes. jneurosci.org Early studies demonstrated significant [3H]beta-alanine uptake in cortical slices, which was largely attributed to glial elements. jneurosci.org GAT-3, a key transporter for beta-alanine, is predominantly localized to astrocytic processes. nih.govjneurosci.org While GAT-3 is also found in some axon terminals, its primary localization is glial. nih.gov Some research also indicates that beta-alanine is localized in both neurons and glia. researchgate.net
Brain Capillary Endothelial Cells: The blood-brain barrier, formed by brain capillary endothelial cells, possesses active transport systems for beta-alanine. nih.gov Studies using primary cultures of these cells have identified a high-affinity, Na⁺- and Cl⁻-dependent uptake system for beta-alanine. nih.govnih.gov This transporter is crucial for mediating the movement of beta-alanine between the blood and the brain. nih.gov
Muscle Fibers: In skeletal muscle, the uptake of beta-alanine is primarily mediated by the taurine transporter, TauT. frontiersin.org This transport is a Na⁺- and Cl⁻-dependent process. mdpi.com The transport of beta-alanine into muscle fibers is a rate-limiting step for the synthesis of carnosine. sigmaaldrich.com The uptake appears to be comparable among different types of skeletal muscle fibers. mdpi.com
| Tissue/Cell Type | Primary Transporter(s) | Key Characteristics | Citation |
| Astrocytes (Glia) | GAT-3 | High-affinity uptake, competitively inhibited by GABA. | jneurosci.orgnih.gov |
| Neurons | GAT-3 | Present in some axon terminals. | nih.gov |
| Brain Capillary Endothelial Cells | Beta-amino acid transporter | High-affinity, Na⁺ and Cl⁻-dependent, energy-dependent. | nih.govnih.gov |
| Skeletal Muscle Fibers | TauT | Na⁺ and Cl⁻-dependent, also transports taurine. | mdpi.comfrontiersin.org |
Enzymatic Transformations and Metabolic Fates of 3 3h N Beta Alanine
Carnosine Synthesis Research
The synthesis of the dipeptide carnosine (β-alanyl-L-histidine) is a principal metabolic pathway for beta-alanine (B559535) in excitable tissues like skeletal muscle and the brain. nih.gov The use of [3-3H]β-alanine has been fundamental in studying the dynamics of this process, confirming that the availability of beta-alanine is the rate-limiting step for carnosine synthesis in humans. nih.govwikipedia.org
The enzyme responsible for carnosine synthesis is Carnosine Synthase (CARNS1), which was molecularly identified as ATP-grasp domain-containing protein 1 (ATPGD1). nih.govnih.govwikipedia.org Research utilizing [3H]β-alanine as a substrate in enzymatic assays has been crucial for purifying and characterizing this enzyme. nih.gov In these assays, the activity of carnosine synthase is determined by measuring the incorporation of radioactivity from [3H]β-alanine into carnosine. nih.govcenterwatch.com This method involves incubating the enzyme preparation with [3H]β-alanine, L-histidine, and ATP, followed by separation of the resulting [3H]carnosine from the unreacted radiolabeled substrate. nih.gov
Studies on primary muscle cell cultures demonstrated the active synthesis of carnosine by these cells through the uptake and incorporation of radiolabeled beta-alanine. nih.gov The formation of carnosine, catalyzed by the purified enzyme, is accompanied by the stoichiometric formation of ADP and inorganic phosphate (B84403), a characteristic of the "ATP-grasp family" of ligases. nih.govnih.gov This reaction is: β-alanine + L-histidine + ATP → carnosine + ADP + phosphate. nih.govuniprot.org The identification of ATPGD1 as the gene encoding carnosine synthase provides a critical tool for understanding the biological functions of carnosine and related dipeptides. nih.govnih.govresearchgate.net
Kinetic studies of ATPGD1 have revealed important aspects of its function. The enzyme exhibits a high affinity for beta-alanine, with a Michaelis constant (Km) reported to be between 1.0 and 2.3 mM. frontiersin.org In contrast, the Km for L-histidine is significantly lower at 16.8 μM, despite histidine being present in higher concentrations in muscle tissue. frontiersin.org
Specificity studies using various amino compounds have shown that L-histidine is the preferred substrate for condensation with beta-alanine. nih.gov However, the enzyme can also utilize other amino acids. For the chicken enzyme, N-π-methyl-l-histidine is the second-best substrate, while for the mouse enzyme, it is L-ornithine. nih.gov L-lysine is also a significant substrate for both enzymes. nih.gov The catalytic efficiency (kcat/Km) of ATPGD1 is notably higher for β-alanine compared to other similar compounds like γ-aminobutyric acid (GABA), with studies on mouse and human enzymes showing 15–25-fold greater efficiency with β-alanine. nih.govnih.govresearchgate.net
| Substrate (Amino Acid) | Relative Catalytic Efficiency (%) | Enzyme Source |
| L-histidine | 100 | Chicken, Mouse, Human |
| N-π-methyl-l-histidine | High | Chicken |
| L-ornithine | High | Mouse |
| L-lysine | 5-9 | Chicken, Mouse, Human |
| γ-aminobutyric acid (GABA) | ~4-7 | Chicken, Mouse, Human |
This table summarizes the relative substrate specificity of Carnosine Synthase (ATPGD1) based on catalytic efficiency compared to L-histidine.
The synthesis of carnosine is tightly regulated, primarily by the availability of its precursor, beta-alanine. nih.gov The expression of the carnosine synthase (ATPGD1) gene itself is also a point of regulation. For instance, in the giant clam Tridacna squamosa, the transcription of the ATPGD1 gene is upregulated by a novel Nfe2-like transcription factor (TsNfe2l), which in turn increases L-carnosine production to protect cells from oxidative damage. mdpi.com This suggests that carnosine synthesis can be transcriptionally regulated in response to cellular stress. mdpi.com Furthermore, factors influencing the transport of beta-alanine into the cell, such as the taurine (B1682933) transporter (TauT), can indirectly regulate the rate of carnosine synthesis. frontiersin.org
Anserine (B1665513) Synthesis Pathways
Anserine (β-alanyl-Nπ-methyl-histidine) is a methylated analogue of carnosine found in the skeletal muscle of many vertebrates, though carnosine is the predominant form in humans. nih.govnih.gov The metabolic pathways leading to anserine synthesis involve beta-alanine. Tracer studies would show that [3-3H(N)] Beta-alanine can be incorporated into anserine through two primary routes:
Methylation of Carnosine: Carnosine, synthesized from beta-alanine and L-histidine, can be subsequently methylated by the enzyme carnosine N-methyltransferase to form anserine. researchgate.netmdpi.com Studies in embryonic chick pectoral muscle cultures indicated that anserine is formed as a secondary product through the methylation of newly synthesized carnosine. nih.gov
Direct Synthesis: Carnosine synthase (ATPGD1) can directly catalyze the condensation of β-alanine with 1-methyl-histidine (also known as Nπ-methyl-l-histidine) to form anserine. nih.govmdpi.com This demonstrates the versatility of ATPGD1 in synthesizing different histidine-containing dipeptides.
Incorporation into Pantothenic Acid (Vitamin B5) and Coenzyme A
A vital metabolic fate of beta-alanine is its role as a precursor for the biosynthesis of pantothenic acid (Vitamin B5). wikipedia.orgfrontiersin.orgsigmaaldrich.comresearchgate.net Pantothenic acid is an essential component of Coenzyme A (CoA), a fundamental cofactor involved in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. wikipedia.orgfrontiersin.org
| Precursor | Enzyme | Product | Ultimate Product |
| [3-3H(N)] Beta-alanine + D-pantoate | Pantothenate Synthetase | [3H]Pantothenic Acid (Vitamin B5) | [3H]Coenzyme A |
This table outlines the pathway of incorporating radiolabeled Beta-alanine into Coenzyme A.
Transamination Reactions and Malonate Semialdehyde Formation
Beyond its role in synthesis, beta-alanine can be catabolized through transamination. wikipedia.org This reaction involves the transfer of the amino group from beta-alanine to an alpha-keto acid, leading to the formation of malonate semialdehyde. nih.govfrontiersin.org The primary enzymes responsible for this transformation are 4-aminobutyrate-2-oxoglutarate transaminase (GABA-T) and alanine-glyoxylate transaminase (AGXT2). nih.govfrontiersin.org These enzymes are highly expressed in the liver and kidney. nih.govfrontiersin.org
The reaction can be summarized as: Beta-alanine + α-ketoglutarate ⇌ Malonate semialdehyde + L-glutamate
Following its formation, malonate semialdehyde can be further metabolized. A dehydrogenase enzyme catalyzes its oxidation to either acetate (B1210297) (in a CoA-independent reaction) or, more efficiently, to acetyl-CoA in a CoA-dependent reaction, which can then enter the citric acid cycle. asm.orgnih.gov Studies in mice have shown that inhibiting these transamination enzymes leads to an increase in circulating beta-alanine levels and consequently higher levels of carnosine and anserine in skeletal muscle and the heart, underscoring the significance of this catabolic pathway in regulating beta-alanine homeostasis. nih.gov
Degradation Pathways of Beta-alanine
The catabolism of Beta-alanine is a significant pathway that channels this amino acid into central metabolic cycles. The primary route for Beta-alanine degradation involves transamination, a biochemical reaction that transfers an amino group to a keto acid. nih.govwikipedia.org This process converts Beta-alanine into malonate-semialdehyde. nih.govwikipedia.org
Two key enzymes have been identified in this transamination process:
Beta-alanine-pyruvate transaminase (EC 2.6.1.18): This enzyme catalyzes the transfer of the amino group from Beta-alanine to pyruvate, yielding malonate-semialdehyde and L-alanine. wikipedia.orgwikipedia.org
4-aminobutyrate-2-oxoglutarate transaminase (GABA-T) (EC 2.6.1.19): This enzyme facilitates the transfer of the amino group from Beta-alanine to 2-oxoglutarate, producing malonate-semialdehyde and L-glutamic acid. bio-rad.comnih.gov
Following its formation, malonate-semialdehyde is further metabolized. It undergoes oxidative decarboxylation, a reaction catalyzed by malonate-semialdehyde dehydrogenase, which converts it to acetyl-CoA. nih.govnih.gov Acetyl-CoA is a pivotal molecule that can enter the citric acid cycle (TCA cycle) for energy production or be utilized in fatty acid biosynthesis. wikipedia.orgresearchgate.net
The degradation pathways of Beta-alanine are summarized in the table below, showcasing the enzymes and resulting products.
| Step | Substrate | Enzyme | Product(s) | Metabolic Fate of Product |
| 1 | Beta-alanine + Pyruvate | Beta-alanine-pyruvate transaminase | Malonate-semialdehyde + L-alanine | Further degradation / Amino acid pool |
| 1 | Beta-alanine + 2-Oxoglutarate | 4-aminobutyrate-2-oxoglutarate transaminase (GABA-T) | Malonate-semialdehyde + L-Glutamic acid | Further degradation / Neurotransmitter synthesis |
| 2 | Malonate-semialdehyde | Malonate-semialdehyde dehydrogenase | Acetyl-CoA + CO2 | Citric Acid Cycle / Fatty Acid Synthesis |
This table illustrates the primary enzymatic steps in the degradation of Beta-alanine.
Research has demonstrated that a significant portion of ingested Beta-alanine is routed towards these degradation pathways in the liver and kidneys, which can limit the amount available for the synthesis of other compounds. nih.gov The activity of these transaminating enzymes plays a crucial role in regulating the homeostasis of Beta-alanine and its dipeptide derivatives in tissues like skeletal muscle and the heart. nih.gov
Hydrolysis of Beta-alanine Conjugates (e.g., Carcinine)
Beta-alanine is a constituent of several naturally occurring dipeptides, most notably carnosine (β-alanyl-L-histidine) and its methylated analogs, anserine and balenine (B107396) (also known as ophidine). nih.govnih.gov These dipeptides are synthesized from Beta-alanine and L-histidine (or its methylated derivatives) by the enzyme carnosine synthase. sigmaaldrich.comnih.gov The breakdown of these dipeptides, which releases free Beta-alanine, is catalyzed by specific enzymes called carnosinases. sigmaaldrich.comnih.gov
There are two main types of carnosinases in humans:
Serum Carnosinase (CN1) : Found in the blood plasma, CN1 efficiently hydrolyzes carnosine and, to a lesser extent, anserine. morelife.orgmdpi.comnih.gov Its high activity in human blood means that ingested carnosine is rapidly broken down into Beta-alanine and L-histidine before it can reach tissues like muscle in significant amounts. frontiersin.org
Cytosolic Nonspecific Dipeptidase (CN2) : This enzyme is found within various tissues and has a broader substrate specificity but is less effective at physiological pH levels. nih.govfrontiersin.org
The rate of hydrolysis by carnosinases varies significantly depending on the specific dipeptide. Comparative studies have shown that carnosine is the preferred substrate for these enzymes. Modifications to the carnosine molecule, such as methylation of the histidine residue (as in anserine and ophidine) or decarboxylation, increase the molecule's resistance to enzymatic hydrolysis. morelife.orgnih.govresearchgate.net
Research on the hydrolysis of various Beta-alanine conjugates by human serum and rat kidney carnosinases has yielded the following findings:
The hydrolysis rate for carnosine is approximately 3 to 4 times higher than that for anserine and ophidine. morelife.orgnih.gov
The hydrolysis of homocarnosine (B1673341) (γ-aminobutyryl-L-histidine), N-acetylcarnosine, and carcinine (B1662310) (the decarboxylated form of carnosine) is negligible. morelife.orgnih.gov This resistance to hydrolysis suggests that such modified dipeptides have a longer biological half-life. morelife.org
The relative rates of hydrolysis for various Beta-alanine conjugates by carnosinase are detailed in the interactive table below.
| Compound | Structure | Relative Rate of Hydrolysis | Reference |
| Carnosine | β-alanyl-L-histidine | Highest | morelife.orgnih.gov |
| Anserine | β-alanyl-3-methyl-L-histidine | 3-4 times lower than Carnosine | morelife.orgnih.gov |
| Ophidine (Balenine) | β-alanyl-1-methyl-L-histidine | 3-4 times lower than Carnosine | morelife.orgnih.gov |
| Homocarnosine | γ-aminobutyryl-L-histidine | Negligible | morelife.orgnih.gov |
| N-acetylcarnosine | N-acetyl-β-alanyl-L-histidine | Negligible | morelife.orgnih.gov |
| Carcinine | β-alanylaminoethylimidazole | Negligible | morelife.orgnih.gov |
This table provides a comparative overview of carnosinase activity on different Beta-alanine conjugates, highlighting the significant differences in their metabolic stability.
This enzymatic hydrolysis is a key regulatory step in the metabolism of carnosine and related compounds, controlling their tissue levels and the availability of their constituent amino acids, including Beta-alanine. morelife.org
Interactions with Neurotransmitter Systems: Mechanistic Research Using 3 3h N Beta Alanine
Agonist Activity at Glycine (B1666218) Receptors
Beta-alanine (B559535) is a structural analog of the major inhibitory neurotransmitters glycine and γ-aminobutyric acid (GABA). nih.govresearchgate.net Research has demonstrated that beta-alanine functions as an endogenous agonist at strychnine-sensitive glycine receptors. nih.govresearchgate.net In studies using rat spinal dorsal horn neurons, beta-alanine dose-dependently induced outward currents, hyperpolarizing the membrane potential by activating chloride channels through glycine receptors, not GABA-A receptors. nih.gov This action suggests a potential role for beta-alanine in modulating pain sensation. nih.gov
Electrophysiological studies in rat hippocampal organotypic slice cultures also identified beta-alanine, alongside taurine (B1682933), as an endogenous agonist capable of inducing chloride currents via glycine receptors. nih.gov The efficacy of beta-alanine at the glycine receptor is considered comparable to that of glycine itself. researchgate.net This interaction is significant as the activation of glycine receptors in brain regions like the nucleus accumbens has been shown to modulate dopamine (B1211576) output. researchgate.net Furthermore, research on pancreatic islets has shown that beta-alanine, acting through glycine receptors, can stimulate the proliferation of both β cells and α cells. jci.org
| Model System | Key Finding | Implication | Reference |
|---|---|---|---|
| Rat Spinal Dorsal Horn Neurons | Induces outward Cl- currents via glycine receptors. | Modulation of nociceptive information. | nih.gov |
| Rat Hippocampus | Acts as an endogenous agonist inducing strychnine-sensitive chloride currents. | Contributes to inhibitory tone in the hippocampus. | nih.gov |
| Rat Nucleus Accumbens | Modulates dopamine levels via strychnine-sensitive glycine receptors. | Involvement in reward pathways. | researchgate.net |
| Mouse and Human Pancreatic Islets | Stimulates β cell and α cell proliferation through glycine receptors. | Potential role in islet cell regeneration. | jci.org |
Ligand Binding to G Protein-Coupled Orphan Receptors (e.g., TGR7/MrgD)
Beyond ionotropic receptors, beta-alanine is a specific ligand for the Mas-related G protein-coupled receptor member D (MrgD), also known as TGR7. researchgate.netnih.govgpcrdb.orgopentargets.org This receptor was identified as a specific membrane receptor for beta-alanine through screening studies where beta-alanine at micromolar doses specifically evoked calcium influx in cells expressing TGR7. researchgate.netnih.gov Binding assays using β-[3H]alanine confirmed that it bound more efficiently to TGR7-expressing cells than to control cells. researchgate.netnih.gov
Upon binding, beta-alanine activates MrgD, which couples to both Gq and Gi proteins. researchgate.netnih.gov This activation leads to downstream signaling events, including a decrease in forskolin-stimulated cAMP production and the internalization of the receptor from the plasma membrane into the cytoplasm. researchgate.netnih.gov Cryo-electron microscopy has revealed that beta-alanine binds to a shallow pocket at the extracellular domains of the MrgD-Gi complex. nih.gov MrgD is predominantly expressed in the dorsal root ganglia, co-localizing with other pain-related receptors, which suggests that the beta-alanine/MrgD signaling pathway participates in the modulation of neuropathic pain. researchgate.netnih.govnih.gov
Neurotransmission Research in Model Organisms (e.g., Drosophila visual system)
Research in the fruit fly, Drosophila melanogaster, has uncovered a critical role for beta-alanine in visual neurotransmission. elifesciences.orgnih.gov In the Drosophila visual system, histamine (B1213489) is the primary neurotransmitter released by photoreceptor cells. nibs.ac.cn For sustained synaptic transmission, histamine must be efficiently recycled. elifesciences.orgnih.gov This recycling process involves its uptake by neighboring glial cells, where it is conjugated with beta-alanine to form carcinine (B1662310). nibs.ac.cn Carcinine is then transported back to the photoreceptors and hydrolyzed to release histamine and beta-alanine. elifesciences.orgnih.gov
A key step in this cycle is the return of beta-alanine to the glial cells. nih.gov Studies have identified a specific beta-alanine transporter, named BalaT, which is expressed in retinal pigment cells. elifesciences.orgnibs.ac.cn This transporter is responsible for taking up beta-alanine released from photoreceptors. nibs.ac.cn Mutant flies lacking the BalaT transporter are blind because of disrupted neurotransmission at photoreceptor synapses. elifesciences.orgnibs.ac.cn This demonstrates that a BalaT-dependent beta-alanine trafficking pathway is essential for maintaining histamine homeostasis and sustaining visual neurotransmission. elifesciences.orgnih.gov
Advanced Research Methodologies and Models Employing 3 3h N Beta Alanine
In Vitro Experimental Models
In vitro models offer a controlled environment to dissect the specific cellular and molecular mechanisms involving beta-alanine (B559535). The use of [3-3H(N)] beta-alanine in these systems allows for precise measurement of its uptake, binding, and metabolic conversion.
Cell Culture Systems (e.g., HEK293T, Caco-2, glioma cells, bacterial strains)
Cell culture systems provide a homogenous and manipulable environment to study specific aspects of beta-alanine transport and metabolism.
HEK293T Cells: Human Embryonic Kidney 293T (HEK293T) cells have been instrumental in the functional characterization of amino acid transporters. In a study aimed at identifying a beta-alanine transporter in Drosophila, HEK293T cells were utilized for an initial screening of potential transporter proteins. The cells were transiently transfected with candidate transporter genes and subsequently incubated with [3H]beta-alanine to assess their uptake capabilities. This approach successfully identified a novel beta-alanine transporter, designated BalaT. nih.govnih.gov
Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, is a well-established model for studying intestinal absorption and transport. While direct studies using [3-3H(N)] beta-alanine in Caco-2 cells are not extensively detailed in the provided context, research on these cells has investigated the transport of neutral amino acids like alanine. These studies have elucidated the roles of different transport systems, such as System B and System L, in apical membrane transport, which could be further specified using radiolabeled beta-alanine.
Glioma Cells: The metabolism of beta-alanine in the context of cancer, particularly in brain tumors like glioma, is an area of active investigation. While specific studies employing [3-3H(N)] beta-alanine in glioma cell lines were not detailed, research has shown that altered alanine metabolism is a feature of gliomas. The use of radiolabeled beta-alanine could provide valuable insights into the specific transport mechanisms and metabolic pathways that are dysregulated in these cancer cells.
Bacterial Strains: Beta-alanine is a crucial precursor for the biosynthesis of pantothenic acid (Vitamin B5) in many bacteria. While direct transport studies using [3-3H(N)] beta-alanine in specific bacterial strains were not highlighted, understanding its uptake is vital for metabolic engineering efforts aimed at overproducing valuable compounds. The lethal effects of tritium (B154650) decay from incorporated [3H]alanine have been studied in Saccharomyces cerevisiae, providing insights into the consequences of radiolabeled amino acid incorporation in microorganisms.
Brain Slice and Synaptosomal Preparations
Brain slice and synaptosomal preparations are invaluable ex vivo models for studying neurotransmitter and amino acid transport in a more physiologically relevant context than isolated cells.
Brain Slices: Studies using mouse brain slices have demonstrated that the uptake of [3H]beta-alanine is a temperature-sensitive process involving two saturable transport systems: a high-affinity system and a low-affinity system. nih.gov This uptake is strictly dependent on the presence of sodium ions and is inhibited by the absence of potassium and the presence of ouabain, indicating its reliance on cation gradients. nih.gov Furthermore, research on rat brain slices has shown that the release of preloaded [3H]beta-alanine can be stimulated by certain compounds, providing a method to investigate the characteristics of its transport systems. nih.gov
Synaptosomes: Synaptosomes, which are isolated nerve terminals, allow for the direct investigation of presynaptic transport mechanisms. Research on rat brain synaptosomes has revealed the existence of three distinct uptake systems for beta-alanine: high, medium, and low affinity. The transport of beta-alanine into plasma membrane vesicles derived from rat brain synaptosomes is strictly dependent on the presence of both sodium (Na+) and chloride (Cl-) ions. The process can be driven by gradients of either ion and is stimulated by a negative membrane potential. The binding of [3H]beta-alanine to synaptosomal preparations has also been characterized, showing it to be a reversible, saturable, and heat-sensitive process.
| Preparation | Organism | Key Findings with [3-3H(N)] Beta-alanine |
| Brain Slices | Mouse | Two saturable transport components (high and low affinity); Temperature-sensitive and strictly sodium-dependent uptake. nih.gov |
| Brain Slices | Rat | Stimulated release by GABA analogues, indicating shared transport systems. nih.gov |
| Synaptosomes | Rat | Three distinct uptake systems (high, medium, and low affinity); Transport is dependent on Na+ and Cl- gradients. |
Isolated Enzyme and Protein Preparations
The use of [3-3H(N)] beta-alanine with isolated enzymes and proteins is crucial for characterizing their kinetic properties and binding affinities. While specific studies detailing the use of radiolabeled beta-alanine with isolated enzymes were not prominent in the search results, this methodology is fundamental to understanding its metabolic pathways. For instance, enzymes involved in beta-alanine metabolism, such as those in the pantothenate and coenzyme A biosynthesis pathways, could be characterized using [3-3H(N)] beta-alanine as a substrate in enzymatic assays. Similarly, binding assays with purified transporter proteins reconstituted into liposomes would allow for a detailed kinetic analysis of beta-alanine transport, free from the complexities of a cellular environment.
In Vivo Experimental Models
In vivo models are essential for understanding the physiological and organismal consequences of beta-alanine transport and metabolism in a complex, living system.
Use in Drosophila for Metabolic and Transport Studies
The fruit fly, Drosophila melanogaster, is a powerful genetic model for studying metabolic and transport pathways due to its well-characterized genome and the availability of sophisticated genetic tools.
Metabolic Studies: In the Drosophila visual system, beta-alanine plays a critical role in the recycling of the neurotransmitter histamine (B1213489). After its release, histamine is taken up by glial cells and conjugated with beta-alanine to form carcinine (B1662310). This carcinine is then transported back to the photoreceptor neurons, where it is hydrolyzed to release histamine and beta-alanine. Studies using radiolabeled beta-alanine have been instrumental in tracing this metabolic pathway. For instance, when flies were fed [3H]beta-alanine, the appearance of radiolabeled carcinine could be detected, confirming the conjugation step in vivo. researchgate.netbiologists.com
Transport Studies: The identification of the beta-alanine transporter, BalaT, in Drosophila was a significant advancement. nih.govnih.gov Null mutants for the balat gene exhibited lower levels of beta-alanine and reduced accumulation of this amino acid in the retina. nih.gov These studies demonstrated that BalaT is expressed in retinal pigment cells and is essential for maintaining visual synaptic transmission and phototaxis behavior, highlighting the importance of beta-alanine transport in neuronal function. nih.govnih.gov
| Model Organism | Experimental Focus | Key Findings with Radiolabeled Beta-alanine |
| Drosophila melanogaster | Histamine Recycling | Tracing the conversion of [3H]beta-alanine to radiolabeled carcinine in the visual system. researchgate.netbiologists.com |
| Drosophila melanogaster | Transporter Identification | Use in cell-based assays to identify and characterize the BalaT transporter. nih.govnih.gov |
Rodent Models for Brain Metabolism and Transport
Rodent models, such as rats and mice, are widely used to study mammalian brain function and are crucial for translating basic research findings to human physiology.
Brain Metabolism: While direct in vivo metabolic studies in the rodent brain using [3-3H(N)] beta-alanine were not extensively detailed, the effects of beta-alanine administration on brain neurochemistry have been investigated. For example, local perfusion of beta-alanine into the rat nucleus accumbens via in vivo microdialysis was found to increase dopamine (B1211576) output, an effect that was blocked by the glycine (B1666218) receptor antagonist strychnine. researchgate.net This suggests that beta-alanine can act as a neuromodulator in the brain.
Brain Transport: The transport of beta-alanine across the blood-brain barrier and within the brain is a key area of research. In vivo studies have complemented the findings from brain slice and synaptosome preparations. While specific in vivo microdialysis studies tracing the movement of [3H]beta-alanine were not found, this technique holds great potential for measuring the extracellular concentration and clearance of beta-alanine in different brain regions in real-time. The characterization of beta-alanine transport in ex vivo preparations from rodent brains provides a strong foundation for such in vivo investigations. nih.gov
Quantitative Analysis Techniques for [3-3H(N)] Beta-alanine and its Metabolites
The quantitative analysis of [3-3H(N)] Beta-alanine and its resulting radiolabeled metabolites is fundamental to tracer studies. A range of highly sensitive techniques are employed to measure the radioactivity, thereby quantifying the concentration of the labeled compounds in various biological samples.
Liquid Scintillation Counting (LSC) is a primary technique for quantifying the beta particles emitted by tritium (³H). uwm.edu Samples containing [3-3H(N)] Beta-alanine are mixed with a liquid scintillation cocktail, a mixture of a solvent and a fluor (scintillator). The energy from the beta particles emitted during tritium's decay excites the solvent molecules, which in turn transfer this energy to the fluor. The excited fluor then emits photons of light, which are detected by photomultiplier tubes (PMTs) in the scintillation counter. uwm.edu
The high counting efficiency for beta emitters, including the low-energy betas from tritium, makes LSC a highly sensitive method. nrc.gov The number of light flashes is proportional to the amount of radioactivity in the sample, typically expressed in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM). However, a phenomenon known as "quenching"—where impurities or color in the sample interfere with the light emission—can reduce counting efficiency and must be corrected for to ensure accurate quantification.
Table 2: Characteristics of Liquid Scintillation Counting for ³H
| Parameter | Description |
|---|---|
| Principle | Detection of light photons produced by beta particle interaction with a scintillator. |
| Efficiency for ³H | High, can be up to 70%, but is sample-dependent. nrc.gov |
| Key Advantage | High sensitivity for low-energy beta emitters. |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating individual compounds from a complex mixture. When coupled with a radiometric detector (also known as a flow scintillation analyzer), it allows for the separation and quantification of [3-3H(N)] Beta-alanine and its various radiolabeled metabolites.
In this setup, the sample extract is first passed through an HPLC column, which separates the compounds based on their physicochemical properties (e.g., polarity). The eluent from the column then flows through a cell packed with a solid scintillator or is mixed with a liquid scintillation cocktail. As the radiolabeled compounds pass through, they are detected by the radiometric detector in real-time. This provides a chromatogram showing distinct peaks for the parent [3-3H(N)] Beta-alanine and each of its radioactive metabolites, with the area under each peak being proportional to its amount. This method is crucial for metabolic profiling and determining the distribution of the radiolabel among different biochemical species.
Autoradiography is an imaging technique used to visualize the distribution of a radiolabeled substance within a biological specimen, such as a tissue slice. researchgate.net For studies involving [3-3H(N)] Beta-alanine, animals are administered the compound, and after a specific time, tissues or whole-body sections are prepared and placed in contact with a photographic emulsion or a specialized radiation detector. qps.com
The beta particles emitted from the tritium in [3-3H(N)] Beta-alanine expose the emulsion, creating a latent image. When developed, this image reveals the precise location of the radiolabel. Autoradiographic studies have been used to show the cellular localization of beta-alanine uptake. For example, research using tissue cultures has demonstrated that in the spinal cord and brain stem, both neurons and glial cells accumulate [³H]beta-alanine, whereas in the cerebellum and dorsal root ganglia, uptake is observed primarily in glial cells. nih.govnih.gov This provides valuable insights into which cells and tissues are targets for beta-alanine uptake and metabolism. nih.gov
Table 3: Cellular Uptake of [³H]beta-alanine in Rat Nervous Tissue Cultures
| Tissue Culture | Neuronal Uptake | Glial Cell Uptake |
|---|---|---|
| Spinal Cord | Yes | Yes |
| Brain Stem | Yes | Yes |
| Cerebellum | No | Yes |
Data sourced from autoradiographic studies on rat nervous tissue. nih.govnih.gov
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds in a sample. In this technique, a known amount of an isotopically labeled version of the analyte—the "spike" or internal standard—is added to the sample. The ratio of the naturally occurring analyte to the labeled standard is then measured using a mass spectrometer.
While stable isotopes (like ¹³C or ¹⁵N) are more commonly used for IDMS, the principle can be applied with radioactive isotopes. nih.gov For the analysis of beta-alanine, a known quantity of [3-3H(N)] Beta-alanine could be added to a biological sample. After extraction and purification, the sample would be analyzed by a mass spectrometer capable of detecting the mass difference imparted by the tritium atom. By measuring the ratio of the labeled to unlabeled beta-alanine, the original concentration of endogenous beta-alanine in the sample can be calculated with high precision. This method corrects for losses during sample preparation and analysis, providing a very accurate quantification.
Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique used to measure the concentration of specific metabolites in living tissue. nih.gov While ³H itself is not directly measured by conventional MRS, proton MRS (¹H-MRS) is a highly relevant parallel method used in studies of beta-alanine metabolism. nih.gov
Beta-alanine is the rate-limiting precursor for the synthesis of carnosine, a dipeptide found in high concentrations in muscle and brain tissue. nih.gov ¹H-MRS can directly and non-invasively quantify carnosine levels in these tissues by detecting the signals from the protons on its imidazole ring. researchgate.net In research studies, ¹H-MRS is often used to measure changes in tissue carnosine content following beta-alanine supplementation. These non-invasive measurements can be correlated with data from tracer studies using [3-3H(N)] Beta-alanine to provide a comprehensive picture of beta-alanine uptake, its conversion to carnosine, and the subsequent impact on tissue carnosine stores. Although ¹H-MRS has some limitations in terms of reliability and agreement with more direct methods like HPLC, it offers invaluable in vivo data without the need for biopsies. nih.govbiorxiv.org
Molecular Biology Techniques in Conjunction with Tracer Studies
The use of radiolabeled compounds, such as [3-3H(N)] Beta-alanine, provides a highly sensitive method for tracing the metabolic fate and transport of molecules within biological systems. When combined with molecular biology techniques, this tracer becomes a powerful tool for elucidating the function of specific genes and proteins. By manipulating the genetic makeup of an organism or cell line and then using the radiolabeled tracer to observe the consequences, researchers can directly link genotype to phenotype at a molecular level.
Gene Expression and Overexpression
Gene overexpression studies are fundamental to understanding the specific function of a protein. By artificially increasing the expression of a target gene, scientists can amplify its biological effects, making them easier to observe and measure. In this context, [3-3H(N)] Beta-alanine is an invaluable tool for characterizing the function of genes involved in beta-alanine transport and metabolism.
When a gene believed to encode a beta-alanine transporter is overexpressed in a cell system (e.g., mammalian cell lines or Xenopus oocytes), researchers can quantitatively assess the impact on beta-alanine uptake. The experimental approach involves incubating both the genetically modified cells and control (wild-type) cells with a known concentration of [3-3H(N)] Beta-alanine. After a specific time, the uptake is stopped, and the cells are washed to remove any external tracer. The amount of radioactivity accumulated inside the cells is then measured using liquid scintillation counting. A significant increase in radioactivity within the overexpressing cells compared to the control cells provides direct evidence that the gene product is indeed a functional beta-alanine transporter.
Similarly, if a gene encodes an enzyme that metabolizes beta-alanine, overexpressing this gene can lead to an increased rate of beta-alanine conversion. By tracing the appearance of radiolabeled metabolites derived from [3-3H(N)] Beta-alanine, researchers can confirm the enzyme's function and study its in-vivo activity. For instance, studies on C2C12 myotubes have investigated the expression of proteins related to oxidative metabolism in response to beta-alanine treatment, laying the groundwork for how tracer studies could validate the metabolic consequences of overexpressing key regulatory genes like PPARβ/δ nih.govresearchgate.net.
Table 1: Hypothetical [3-3H(N)] Beta-alanine Uptake in Cells Overexpressing a Putative Transporter Gene (Gene X)
| Cell Type | [3-3H(N)] Beta-alanine Uptake (pmol/mg protein/min) | Fold Increase |
|---|---|---|
| Control (Wild-Type) | 15.2 ± 1.8 | 1.0 |
Gene Knockout and Mutant Phenotype Analysis
Conversely, gene knockout or knockdown techniques are used to reduce or eliminate the function of a specific gene, allowing researchers to determine its necessity for a particular biological process. Analyzing the resulting mutant phenotype provides critical insights into the gene's role. [3-3H(N)] Beta-alanine is used in these studies to confirm the loss of function related to its transport or metabolism.
For example, if a gene identified as a potential beta-alanine transporter is knocked out, researchers would predict a significant decrease or complete abolition of beta-alanine uptake in the mutant cells or organism. This hypothesis can be tested directly using [3-3H(N)] Beta-alanine. As in overexpression studies, mutant and wild-type cells are incubated with the radiolabeled tracer. A drastic reduction in intracellular radioactivity in the knockout cells compared to wild-type cells confirms the gene's essential role in beta-alanine transport. This approach was conceptually applied in studies analyzing the phenotype of bacterial strains with mutations in beta-alanine synthesis pathways, such as the ΔpanD mutant of Acinetobacter baylyi, which lacks L-aspartate decarboxylase nih.gov. While that study used metabolomics, a tracer approach with [3-3H(N)] Beta-alanine could precisely quantify the remaining flux or uptake through alternative pathways.
This methodology is also critical for studying metabolic diseases. In conditions like hyper-beta-alaninemia, which can result from deficiencies in enzymes that catabolize beta-alanine, cell models with the corresponding gene knocked out can be created hmdb.ca. Using [3-3H(N)] Beta-alanine, scientists can trace the metabolic block, observing an accumulation of the radiolabeled beta-alanine and a lack of its downstream metabolites, thereby confirming the enzyme's function and allowing for the screening of potential therapeutic interventions.
Table 2: Effect of Gene Knockout on [3-3H(N)] Beta-alanine Metabolism
| Genotype | Enzyme Activity (%) | [3-3H(N)] Beta-alanine Remaining (%) | [3-3H] Labeled Metabolite Formed (%) |
|---|---|---|---|
| Wild-Type | 100 | 22 | 78 |
Site-Directed Mutagenesis for Enzyme Characterization
Site-directed mutagenesis is a precise technique that allows researchers to make specific changes to the DNA sequence of a gene, resulting in targeted amino acid substitutions in the corresponding protein. This method is instrumental in identifying key amino acid residues that are critical for an enzyme's structure, substrate binding, and catalytic activity. [3-3H(N)] Beta-alanine can be employed as a substrate in enzymatic assays to characterize the kinetic properties of these engineered mutant enzymes.
After creating a series of mutants of an enzyme involved in beta-alanine metabolism, the wild-type and mutant enzymes are purified. To determine kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max), enzymatic reactions are performed with varying concentrations of [3-3H(N)] Beta-alanine. The rate of the reaction is determined by measuring the formation of the radiolabeled product over time. This is typically achieved by separating the radiolabeled product from the unreacted [3-3H(N)] Beta-alanine substrate using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), followed by quantification of radioactivity in the product fraction.
By comparing the K_m and V_max values of the mutant enzymes to the wild-type enzyme, researchers can deduce the role of specific amino acid residues. For instance, a significant increase in K_m suggests that the mutated residue is involved in substrate binding, while a decrease in V_max indicates a role in the catalytic mechanism mdpi.com. This powerful combination of molecular biology and radiotracer analysis provides detailed mechanistic insights into enzyme function at the molecular level.
Table 3: Kinetic Parameters of a Wild-Type Enzyme and its Mutants Using [3-3H(N)] Beta-alanine as a Substrate
| Enzyme Variant | K_m (mM) | V_max (nmol/min/mg) | Catalytic Efficiency (V_max/K_m) |
|---|---|---|---|
| Wild-Type | 0.5 | 250 | 500 |
| Mutant A (Y123F) | 5.2 | 245 | 47.1 |
Theoretical Frameworks and Future Directions in 3 3h N Beta Alanine Research
Theoretical Models of Amino Acid Transport and Metabolism
The transport of beta-alanine (B559535) across cellular membranes is a critical determinant of its metabolic fate. Theoretical models of amino acid transport provide a framework for understanding the kinetics and regulation of this process. Beta-alanine, a β-amino acid, is known to be transported by several carrier systems, including Proton-coupled Amino acid Transporter 1 (PAT1), also known as SLC36A1, and the Taurine (B1682933) Transporter (TauT), also known as SLC6A6. frontiersin.orgreactome.orgmdpi.com
Kinetic models for these transporters are often based on Michaelis-Menten kinetics, describing the relationship between the concentration of beta-alanine and the rate of transport. For SLC6 family transporters like TauT, transport is coupled to the co-transport of sodium and chloride ions, making the electrochemical gradients of these ions key parameters in the models. reactome.orgnih.gov The transport cycle is conceptualized as a series of conformational changes of the transporter protein as it binds to its substrates on one side of the membrane and releases them on the other. nih.gov
When using [3-3H(N)] Beta-alanine, these models must also account for potential kinetic isotope effects, where the heavier tritium (B154650) isotope can alter the rate of transport compared to the unlabeled molecule. researchgate.net While often assumed to be negligible, significant isotope effects could influence the interpretation of tracer kinetic data. researchgate.netnih.gov
Future theoretical work will likely involve the development of more complex, multi-scale models that integrate transport kinetics with intracellular metabolic pathways. These models, informed by experimental data from tracers like [3-3H(N)] Beta-alanine, will be instrumental in predicting the flux of beta-alanine through various metabolic routes under different physiological conditions.
Challenges in Analyzing Beta-alanine Metabolic Pathways
The use of [3-3H(N)] Beta-alanine as a tracer, while powerful, presents several analytical challenges. A primary concern is the stability of the tritium label. Metabolic processes, such as oxidation, can lead to the loss of the tritium atom from the beta-alanine molecule, resulting in the formation of tritiated water (³H₂O). This can dilute the tracer pool and lead to an underestimation of the true metabolic flux of the carbon skeleton of beta-alanine.
Another significant challenge is the kinetic isotope effect (KIE) . researchgate.net The bond between carbon and tritium is stronger than the carbon-hydrogen bond, which can lead to slower reaction rates for enzymes metabolizing [3-3H(N)] Beta-alanine compared to its non-labeled counterpart. This effect can alter the apparent distribution of the tracer among different metabolic pathways, potentially skewing the interpretation of the results. researchgate.netnih.gov For instance, if an enzyme in a particular pathway exhibits a strong KIE, that pathway may appear less active than it truly is.
Quantifying the various tritiated metabolites of beta-alanine also requires sophisticated analytical techniques. Distinguishing [3-3H(N)] Beta-alanine from its tritiated metabolic products and from tritiated water necessitates robust chromatographic separation methods coupled with sensitive radiometric detection.
Advancements in Radiotracer Technology for Amino Acid Studies
Recent advancements in radiotracer technology are helping to overcome some of the challenges associated with using [3-3H(N)] Beta-alanine.
Liquid Scintillation Counting (LSC) remains a cornerstone for quantifying tritium. Modern LSC systems offer higher sensitivity, improved background reduction, and sophisticated software for quench correction, allowing for more accurate determination of tritium levels in various biological samples.
Autoradiography provides a means to visualize the distribution of [3-3H(N)] Beta-alanine and its metabolites within tissues and even at the subcellular level. High-resolution autoradiography techniques, combined with digital imaging and analysis, allow for precise localization of the radiotracer, offering insights into which cells and organelles are actively taking up and metabolizing beta-alanine. osti.govtandfonline.com
Accelerator Mass Spectrometry (AMS) is an ultra-sensitive technique that can detect extremely low levels of isotopes, including tritium. While not as commonly used as LSC, AMS has the potential to enable tracer studies with much lower doses of [3-3H(N)] Beta-alanine, reducing potential radiation effects on the biological system under investigation.
Furthermore, the development of new radiolabeling strategies allows for the synthesis of highly specific and stable tritiated compounds, minimizing the issue of label loss. researchgate.net
Unexplored Metabolic Interconnections and Novel Pathways
While the primary known fate of beta-alanine is its incorporation into carnosine, there is growing interest in its other potential metabolic roles. nih.govresearchgate.net The use of tracers like [3-3H(N)] Beta-alanine is crucial for uncovering these less-characterized pathways.
One area of active investigation is the connection between beta-alanine metabolism and energy metabolism . Studies have suggested that beta-alanine may influence oxidative metabolism and mitochondrial biogenesis. nih.govresearchgate.net Tracing the fate of the carbon skeleton of [3-3H(N)] Beta-alanine could reveal its entry into central carbon metabolism, potentially through conversion to intermediates of the TCA cycle.
Another hypothetical interconnection is with neurotransmitter metabolism . Beta-alanine is structurally similar to the inhibitory neurotransmitter GABA, and there is evidence to suggest it may have neuromodulatory functions. youtube.com Tracer studies could elucidate the extent to which beta-alanine is taken up by neurons and glial cells and whether it is metabolized into other neuroactive compounds.
Furthermore, the degradation of beta-alanine can lead to the formation of malonate semialdehyde, which can then be converted to acetyl-CoA. bio-rad.com This links beta-alanine metabolism to fatty acid synthesis and other anabolic processes. The quantitative importance of these alternative pathways is still largely unknown and represents a key area for future research using [3-3H(N)] Beta-alanine. A novel biosynthetic pathway for beta-alanine involving promiscuous metabolic enzymes has also been identified in bacteria, suggesting that our understanding of beta-alanine metabolism may still be incomplete. nih.gov
Application of Systems Biology and Multi-omics Approaches in Tracing [3-3H(N)] Beta-alanine Fate
Systems biology, which aims to understand the complex interactions within a biological system, offers a powerful framework for integrating data from [3-3H(N)] Beta-alanine tracer studies with other "-omics" data. nih.govnih.gove-enm.org By combining metabolomics, transcriptomics, and proteomics, researchers can build comprehensive models of beta-alanine metabolism.
Metabolomics , particularly when coupled with mass spectrometry, can identify and quantify a wide range of metabolites, including those derived from [3-3H(N)] Beta-alanine. This provides a snapshot of the metabolic state of the system and how it is perturbed by changes in beta-alanine flux.
Transcriptomics (e.g., RNA-seq) can reveal changes in the expression of genes encoding transporters and enzymes involved in beta-alanine metabolism in response to various stimuli. frontiersin.orgnih.govspringernature.commdpi.com This information can help to identify regulatory hubs and control points within the metabolic network.
Proteomics can quantify the levels of the actual proteins that carry out the transport and enzymatic conversions of beta-alanine, providing a more direct measure of the system's metabolic capacity.
By integrating these multi-omics datasets with the kinetic data obtained from [3-3H(N)] Beta-alanine tracing, it is possible to construct detailed computational models of beta-alanine metabolism. nih.govbcu.ac.uk These models can be used to simulate the flow of beta-alanine through different pathways, identify potential bottlenecks or regulatory points, and generate new hypotheses about the physiological roles of this amino acid. This integrated approach will be essential for moving beyond a linear view of beta-alanine metabolism to a more holistic understanding of its interconnectedness within the broader metabolic network of the cell.
Q & A
Q. What are the best practices for identifying and quantifying Beta-alanine,[3-3H(N)] in biological tissues using radiolabeling techniques?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with scintillation counting to separate and quantify tritiated beta-alanine. Validate recovery rates using spiked tissue samples and account for quenching effects in scintillation measurements. Cross-reference with mass spectrometry (MS) for isotopic purity confirmation .
- Key Considerations : Ensure proper handling of radioactive materials (e.g., shielding, waste disposal) per institutional guidelines .
Q. How should experimental designs be structured to assess Beta-alanine,[3-3H(N)] uptake and metabolism in animal models?
- Design : Employ a randomized, placebo-controlled crossover study with baseline measurements. Administer Beta-alanine,[3-3H(N)] intravenously or via oral gavage, and collect tissues (muscle, liver, brain) at timed intervals. Include a washout period to mitigate carryover effects.
- Statistical Analysis : Use mixed-model ANOVA to account for intra-subject variability and time-dependent metabolic changes .
Q. What protocols ensure reproducibility in synthesizing and characterizing Beta-alanine,[3-3H(N)] for in vitro studies?
- Synthesis : Confirm isotopic labeling efficiency via nuclear magnetic resonance (NMR) and compare with NIST reference standards .
- Purity Validation : Conduct thin-layer chromatography (TLC) and elemental analysis. Report deviations in molar activity (e.g., μCi/mmol) due to tritium decay .
Advanced Research Questions
Q. How can researchers resolve contradictions in Beta-alanine’s efficacy across studies, such as its variable impact on exercise performance?
- Analysis Framework : Conduct a meta-regression of existing data (e.g., 15 studies from Amino Acids meta-analysis ) to identify confounding variables (e.g., exercise duration, dosing protocols). Stratify results by activity type (60–240 sec vs. <60 sec) and participant demographics (e.g., vegetarians vs. omnivores ).
- Data Integration : Use Bayesian hierarchical models to quantify uncertainty in heterogeneous datasets.
Q. What advanced methodologies are recommended for tracing Beta-alanine,[3-3H(N)] metabolism in cancer models (e.g., hepatocellular carcinoma)?
-
Approach : Combine single-cell RNA sequencing with radiotracer imaging to map beta-alanine metabolism in malignant vs. benign hepatocytes . Validate findings using CopyKat algorithm predictions of metabolic activity .
-
Table 1 : Key Enzymes in Beta-Alanine Metabolism
Enzyme Role Tissue Specificity Reference CARNS1 Carnosine synthesis Skeletal muscle, brain ABAT Beta-alanine catabolism Liver, kidney
Q. How should longitudinal studies be designed to assess the safety of chronic Beta-alanine,[3-3H(N)] supplementation in humans?
- Protocol : Implement a double-blind, parallel-group trial with serial assessments of renal/hepatic function, plasma homocarnosine levels, and neurological endpoints. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor isotopic enrichment .
- Risk Mitigation : Adhere to GHS guidelines for non-hazardous substance handling and report adverse events (e.g., paresthesia) .
Methodological Challenges
Q. What statistical approaches are optimal for analyzing time-course data from Beta-alanine,[3-3H(N)] tracer studies?
Q. How can researchers address variability in Beta-alanine,[3-3H(N)] bioavailability due to dietary interactions?
- Strategy : Co-administer with standardized meals (e.g., high-protein vs. carbohydrate) and measure plasma kinetics via area-under-the-curve (AUC) analysis. Control for inter-individual differences in gut microbiota using 16S rRNA sequencing .
Emerging Research Directions
Q. What novel techniques can elucidate Beta-alanine’s role in neuroprotection or cognitive function?
Q. How can multi-omics approaches enhance understanding of Beta-alanine metabolism in disease contexts?
- Integration : Perform metabolomic profiling (LC-MS) and transcriptomic analysis (RNA-seq) in HCC tissues to identify beta-alanine-related biomarkers. Validate using CRISPR-Cas9 knockout models of CARNS1 .
Ethical and Reporting Standards
Q. What are the ethical considerations for using radiolabeled Beta-alanine,[3-3H(N)] in human trials?
Q. How should negative or inconclusive results from Beta-alanine,[3-3H(N)] studies be reported to avoid publication bias?
- Best Practices : Adhere to CONSORT checklist for clinical trials and include raw data in supplementary materials. Use neutral language (e.g., "no significant effect" vs. "failed") .
Tables for Reference
Table 2 : Validation Steps for Radiolabeled Tracer Studies
| Step | Method | Purpose | Reference |
|---|---|---|---|
| 1 | HPLC-Scintillation | Quantify tritium activity | |
| 2 | LC-MS/MS | Confirm isotopic purity | |
| 3 | Spiked Recovery | Assess extraction efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
